Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H11BrN4O2. It is a derivative of naphthyridine, a heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydrazine hydrate under controlled temperature conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and hydrazine .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted naphthyridine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
- Ethyl 6-fluoro-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
- Ethyl 6-iodo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBAQWVFDZPPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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